4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C9H15N3O2S2 |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-methyl-5-piperidin-1-ylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3O2S2/c1-7-8(15-9(10)11-7)16(13,14)12-5-3-2-4-6-12/h2-6H2,1H3,(H2,10,11) |
InChI Key |
LHCFBCDZNWFYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Regioselective Thiazole Formation
In a representative procedure, 3-chloro-2,4-pentanedione reacts with thiourea in ethanol at reflux, yielding 4-methylthiazol-2-amine with a hydrogen atom at position 5. The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride. Key parameters include:
Sulfonation and Sulfonamide Functionalization
Introducing the piperidin-1-ylsulfonyl moiety at position 5 requires sequential sulfonation, chlorination, and amine coupling.
Sulfonation at Position 5
Sulfonation of 4-methylthiazol-2-amine is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The amine group at position 2 acts as an ortho/para-directing group, favoring sulfonation at position 5.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to generate the reactive sulfonyl chloride:
Piperidine Coupling
The sulfonyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine) to form the target sulfonamide:
Alternative Routes via Intermediate Functionalization
Pre-Sulfonated α-Haloketone Approach
Synthesizing α-haloketones pre-functionalized with sulfonamide groups offers a streamlined route but faces challenges in precursor stability. For example, 5-(piperidin-1-ylsulfonyl)-3-chloro-2-pentanone can be prepared via:
Post-Cyclization Sulfonylation
An alternative strategy involves introducing a thiol group at position 5 during thiazole formation, followed by oxidation to sulfonic acid. For instance:
-
Use 3-chloro-2-mercapto-4-pentanone in the Hantzsch reaction to yield 4-methyl-5-mercaptothiazol-2-amine.
-
Oxidize the thiol to sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid.
-
Proceed with chlorination and piperidine coupling.
This route achieves moderate yields (50–60%) but requires stringent control over oxidation conditions to prevent over-oxidation.
Analytical Characterization and Optimization
Spectroscopic Data
Critical characterization data for intermediates and the final compound include:
Yield Optimization Strategies
-
Purification : Flash chromatography with silica gel (DCM:MeOH = 95:5) improves intermediate purity.
-
Stabilization : Isolating sulfonic acid intermediates as sodium salts minimizes degradation.
-
Catalysis : Using catalytic piperidine during sulfonamide coupling reduces side product formation.
Industrial-Scale Considerations
Solvent and Reagent Selection
-
Cost-Effective Solvents : Toluene and ethanol are preferred for large-scale reactions due to low cost and ease of removal.
-
Recyclable Reagents : Triethylamine can be recovered via distillation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Post-Sulfonation | Thiazole formation → Sulfonation → Piperidine coupling | 50–60 | High regioselectivity | Multiple steps, moderate yields |
| Pre-Sulfonated Haloketone | Pre-functionalized α-haloketone → Hantzsch reaction | 30–40 | Fewer steps | Unstable intermediates |
| Thiol Oxidation | Thiol → Sulfonic acid → Piperidine coupling | 50–60 | Avoids chlorosulfonic acid | Complex oxidation optimization |
Chemical Reactions Analysis
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cancer Therapeutics
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine has been identified as a cyclin-dependent kinase inhibitor, positioning it as a candidate for cancer treatment. Its ability to inhibit specific enzymes involved in cell cycle regulation suggests potential interactions with protein targets related to cancer proliferation pathways. Preliminary studies indicate that this compound may effectively inhibit cyclin-dependent kinases, which are crucial in cancer cell growth and division .
Enzyme Inhibition
The compound exhibits significant biological activity as an inhibitor of enzymes involved in various cellular processes. Its structural features allow for interactions with protein targets that regulate cell signaling pathways, particularly those governing the cell cycle.
Organic Synthesis
Due to its functional groups, 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine serves as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, making it useful for synthesizing diverse derivatives that may have enhanced biological activities .
Case Study 1: Cyclin-dependent Kinase Inhibition
A study focused on the structure-activity relationship of various thiazole derivatives demonstrated that modifications on the thiazole ring could enhance the inhibitory activity against cyclin-dependent kinases. The research highlighted how structural variations could influence the compound's efficacy in targeting cancer cells, thereby supporting its development as a therapeutic agent .
Case Study 2: Antimicrobial Properties
Research has shown that compounds similar to 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine possess antimicrobial properties. A series of synthesized thiazole derivatives were tested against various bacterial strains, revealing moderate to good activity. This suggests that the compound could be explored further for potential applications in antimicrobial therapy.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Structural Features
The table below summarizes structural analogs of 4-methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine and their substituents:
Physicochemical Properties
- Solubility : The piperidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethylpyridinyl in ). Tertiary amine side chains in analogs like CYC116 further enhance solubility .
- LogP : Sulfonyl-containing derivatives (e.g., target compound) typically have lower logP values than fluorinated or aryl-substituted analogs, favoring better pharmacokinetic profiles .
Research Findings and Clinical Relevance
- Kinase Inhibition : Scaffold hopping strategies () reveal that thiazole derivatives with sulfonyl or pyrimidinyl groups achieve overlay similarity scores >0.8 with kinase inhibitors like Sorafenib, suggesting conserved binding modes .
- AKR1C3 Inhibition : Piperidin-1-ylsulfonyl phenyl analogs () inhibit AKR1C3, a reductase involved in steroid metabolism. The target compound’s sulfonyl group may similarly interact with AKR1C3’s catalytic site .
- Clinical Outcomes : Despite promising in vitro activity, analogs like CYC116 face clinical attrition, underscoring the need for optimizing substituents to balance efficacy and safety .
Biological Activity
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine, a compound with the CAS number 1344008-60-1, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and anticonvulsant properties, supported by recent studies and findings.
- Chemical Formula : C₉H₁₅N₃O₂S
- Molecular Weight : 215.30 g/mol
- Structure : The compound features a thiazole ring substituted with a piperidinylsulfonyl group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown that thiazole derivatives can possess MIC values as low as 0.22 μg/mL against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : These compounds are believed to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial replication .
Anticancer Activity
Thiazole-containing compounds have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence cytotoxicity.
Research Highlights :
- Cytotoxicity : Some thiazole derivatives demonstrated IC₅₀ values lower than reference drugs like doxorubicin against various cancer cell lines, including glioblastoma and melanoma .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interact with proteins involved in cell survival pathways, such as Bcl-2 .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies, indicating that structural modifications can lead to enhanced efficacy.
Study Insights :
- Efficacy in Animal Models : Certain analogues of thiazole have shown significant anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy .
Comparative Biological Activity Table
| Activity Type | Compound Example | MIC/IC₅₀ Values | Reference |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | 0.22 μg/mL | |
| Anticancer | Doxorubicin Equivalent | < 10 μM | |
| Anticonvulsant | Thiazole Analogue | Not specified |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of various thiazole derivatives against multi-drug resistant pathogens. The results indicated that compounds similar to 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine exhibited superior antibacterial properties compared to standard antibiotics .
- Anticancer Research : In a comparative analysis involving several thiazole-based compounds, one derivative showed promising results against human melanoma cell lines, indicating a potential pathway for developing new anticancer therapies .
Q & A
Q. What are the common synthetic routes for 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine?
- Methodological Answer : The synthesis typically involves cyclization and sulfonylation steps. For example:
- Step 1 : Cyclization of thiourea analogues with sodium hydroxide or sulfuric acid to form the thiazole core .
- Step 2 : Sulfonylation of the thiazole intermediate using piperidine-1-sulfonyl chloride in anhydrous conditions (e.g., DMF, triethylamine) .
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Confirmation of intermediates is achieved using H/C NMR and IR spectroscopy .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Structural elucidation combines:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole-piperidine dihedral angles ~18–30°) .
- Spectroscopy : H NMR (δ 1.69–2.57 ppm for CH groups), C NMR (carbonyl signals ~170 ppm), and mass spectrometry (m/z matching molecular ion) .
- Elemental analysis : Validates empirical formula (e.g., CHNOS) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Standard protocols include:
- Cytotoxicity assays : SRB (sulforhodamine B) or MTT assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC calculations .
- Antimicrobial testing : Agar diffusion/broth microdilution (MIC determination) per CLSI guidelines .
- Controls : Use of DMSO (<0.5% v/v) and reference compounds (e.g., CHS-828 for cytotoxicity) to validate results .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
- Methodological Answer :
- Reaction engineering : Use continuous flow systems to enhance mixing and reduce side reactions .
- Catalysis : Employ tert-butylphosphonic acid or Cu(II) ions to accelerate sulfonylation .
- Computational screening : Quantum chemical calculations (e.g., DFT) predict optimal conditions (solvent, temperature) to minimize byproducts .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell line origins (e.g., ECACC repositories) and passage numbers .
- Dose-response validation : Repeat experiments with 8–10 concentration points to refine IC values .
- Statistical analysis : Use ANOVA or t-tests to assess significance (p < 0.05) and exclude outliers via Grubbs’ test .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent variation : Modify the piperidine or methyl groups and test activity (e.g., fluorinated analogs for enhanced bioavailability) .
- Crystallographic docking : Map ligand-receptor interactions (e.g., hydrogen bonding with tubulin or kinase targets) .
- Pharmacophore modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using software like Schrödinger .
Q. How are computational methods applied to design reactions for this compound?
- Methodological Answer :
- Reaction path search : Quantum mechanics (QM) simulations (e.g., Gaussian) model transition states and intermediates .
- Machine learning : Train models on existing reaction datasets to predict viable pathways (e.g., cyclization feasibility) .
- Free energy calculations : Estimate activation barriers to prioritize low-energy routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
